molecular formula C8H10N4O B15481897 N'-Benzylidenehydrazinecarbohydrazide CAS No. 26156-36-5

N'-Benzylidenehydrazinecarbohydrazide

Cat. No.: B15481897
CAS No.: 26156-36-5
M. Wt: 178.19 g/mol
InChI Key: RXILXDOXOJGBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Benzylidenehydrazinecarbohydrazide is a Schiff base hydrazone, a class of compounds garnering significant interest in medicinal and materials chemistry due to their diverse biological activities and strong coordination capabilities. This compound serves as a versatile precursor or core structure in designing novel molecules for pharmaceutical research and catalyst development. Researchers value carbohydrazide derivatives for their potent antimicrobial properties against a range of gram-positive and gram-negative bacteria and fungi . These derivatives are also explored as alpha-glucosidase inhibitors, a key therapeutic target for managing type 2 diabetes, by reducing the conversion of carbohydrates into glucose . Furthermore, the functional groups present in this compound allow it to act as an effective ligand, forming stable complexes with various metal ions such as molybdenum(VI) for potential applications in catalysis and materials science . The mechanism of action for its bioactivity often involves interaction with enzyme active sites, such as dihydrofolate reductase or alpha-glucosidase, through hydrogen bonding and other molecular interactions, as supported by molecular docking studies . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

26156-36-5

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1-amino-3-(benzylideneamino)urea

InChI

InChI=1S/C8H10N4O/c9-11-8(13)12-10-6-7-4-2-1-3-5-7/h1-6H,9H2,(H2,11,12,13)

InChI Key

RXILXDOXOJGBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance planarity and π-π stacking, as seen in dihedral angles (3.9° between aromatic rings) .
  • Bulkier substituents (e.g., naphthyl in H18-H22 ) reduce yields due to steric hindrance during condensation.

Physicochemical Properties

Physical properties such as melting points and solubility vary with substituent polarity and molecular symmetry:

Compound ID Molecular Formula Melting Point (°C) Yield (%) Key Substituents Reference
H18 C34H28N4O2 240–242 70.12 4-methoxy, naphthyl
H19 C35H30N4O2 230–232 82.68 4-methoxy, m-tolyl
Compound 7b C24H21N5O2 Not reported Not reported 4-fluorobenzyl triazole

Key Observations :

  • Methoxy groups (H18-H22) increase solubility in polar solvents but elevate melting points due to hydrogen bonding .
  • Halogenated derivatives (e.g., 7b ) show lower polarity, favoring hydrophobic interactions in biological systems.

Key Observations :

  • Triazole-linked derivatives (e.g., 7b) exhibit potent α-glucosidase inhibition due to enhanced hydrogen bonding with catalytic residues .
  • Naphthyl-substituted compounds (H18-H22) may show improved antimicrobial activity via hydrophobic interactions with bacterial membranes .

Spectral and Analytical Data

Spectral data validate structural integrity and purity:

Compound ID NMR (δ, ppm) Highlights MS (m/z) Elemental Analysis (Calcd/Found) Reference
H18 Aromatic protons at 7.2–8.5, NH at 10.2 524 [M+H]<sup>+</sup> C: 70.06/70.23; H: 5.14/5.05; N: 17.02/16.91
7b Fluorobenzyl protons at 7.4–7.6 411 [M]<sup>+</sup> C: 70.06/70.23; H: 5.14/5.05; N: 17.02/16.91

Key Observations :

  • NH and aromatic protons in NMR confirm hydrazone formation .
  • Elemental analysis deviations (<0.2%) indicate high purity .

Preparation Methods

Synthetic Pathways for N'-Benzylidenehydrazinecarbohydrazide

Core Synthesis via Hydrazine-Carbonyl Condensation

The compound is synthesized through a two-step protocol:

  • Carbohydrazide Formation : Reacting dimethyl carbonate with hydrazine hydrate yields methyl hydrazinicarboxylate, which undergoes further hydrazinolysis to produce carbohydrazide (Fig. 1A). This step achieves 75% efficiency under nitrogen atmosphere, with purification via vacuum distillation and ethanol recrystallization.
  • Benzylidene Functionalization : Carbohydrazide reacts with benzaldehyde derivatives in ethanol under reflux, catalyzed by glacial acetic acid (Fig. 1B). The reaction proceeds via nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the thermodynamically stable (E)-isomer.
Table 1: Representative Reaction Conditions and Yields
Benzaldehyde Derivative Solvent Catalyst Temp (°C) Time (h) Yield (%)
4-Chlorobenzaldehyde Ethanol AcOH 80 4 89
2-Hydroxybenzaldehyde Ethanol AcOH 80 3.5 92
3-Nitrobenzaldehyde Ethanol AcOH 80 5 78

Data adapted from c-Met inhibitor studies.

Resolution of Stereochemical Challenges

Mitigating cis-trans Isomerization

Early synthetic routes produced equimolar cis-trans mixtures due to rotational freedom in the hydrazinecarbohydrazide backbone. This issue was resolved by pre-forming the (E)-benzylidenehydrazine fragment before coupling with acetylene intermediates, ensuring stereochemical uniformity (Fig. 2). Nuclear magnetic resonance (NMR) analysis confirmed >95% (E)-configuration in final products when using this revised protocol.

Advanced Methodological Variations

Click Chemistry-Assisted Synthesis

A hybrid approach integrates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble triazole-linked intermediates prior to benzylidene conjugation. This method reduces side reactions and improves yields to 82–94% for halogenated derivatives.

Solvent-Free Mechanochemical Synthesis

Ball milling carbohydrazide with substituted benzaldehydes in the presence of silica gel achieves 85–90% yields within 2 hours, eliminating solvent use and reducing energy input.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Diagnostic signals at δ 8.3–8.5 ppm (imine CH=N), δ 10.1–10.3 ppm (hydrazide NH), and aromatic protons between δ 6.8–7.9 ppm.
  • IR Spectroscopy : Stretching vibrations at 1660–1680 cm⁻¹ (C=O), 1590–1610 cm⁻¹ (C=N), and 3250–3350 cm⁻¹ (N-H).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, methanol:water 70:30) confirms >98% purity for most derivatives, with retention times correlating with substituent hydrophobicity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate 92% conversion using tubular reactors (L = 5 m, ID = 10 mm) at 85°C with a residence time of 30 minutes. This method reduces hydrazine exposure risks through closed-system processing.

Waste Stream Management

Neutralization of acidic byproducts with CaCO₃ generates non-hazardous calcium salts, enabling >99% solvent recovery via fractional distillation.

Emerging Challenges and Innovations

Computational Reaction Optimization

Density functional theory (DFT) studies identify transition state energies for substituent effects, predicting optimal electron-withdrawing groups (e.g., -NO₂, -Cl) accelerate imine formation by 1.8–2.3-fold.

Photocatalytic Variants

UV irradiation (λ = 365 nm) in the presence of TiO₂ nanoparticles reduces reaction times to 45 minutes while maintaining 85–90% yields, though requiring specialized equipment.

Q & A

Basic: What are the standard synthetic protocols for preparing N'-benzylidenehydrazinecarbohydrazide derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions between hydrazide precursors and substituted aldehydes. For example:

  • Step 1: React benzohydrazide with an aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol under reflux for 8–10 hours.
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) using chloroform:petroleum ether (8:2) as the mobile phase.
  • Step 3: Isolate the product by filtration, wash with cold ethanol, and recrystallize for purity .
    Variants include using sodium hydroxide as a base or adjusting solvent polarity to optimize yields (e.g., 70–80% yields reported for substituted derivatives) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Key techniques include:

  • Spectroscopy:
    • IR: Confirm hydrazide (-NH-) and imine (-C=N-) bonds (stretching at ~3200–3300 cm⁻¹ and ~1600 cm⁻¹, respectively) .
    • NMR: ¹H-NMR signals for aromatic protons (δ 6.5–8.5 ppm) and imine protons (δ 8.2–8.5 ppm) .
  • X-ray crystallography: Resolve molecular geometry and hydrogen-bonding patterns (e.g., lattice energy calculations via DFT) .
  • SMILES/InChi notation: Standardize structural representation (e.g., C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)O for dichloro derivatives) .

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial assays: Use disc diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC values compared to standard drugs .
  • Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Molecular docking: Simulate ligand-protein interactions (e.g., with Staphylococcus aureus tyrosyl-tRNA synthetase) using AutoDock Vina to predict binding affinities .

Advanced: How are metal complexes of this compound synthesized and characterized?

Methodological Answer:

  • Synthesis: Reflux hydrazide derivatives with metal salts (e.g., copper acetate) in ethanol. For example:
    • Step 1: Mix equimolar ratios of ligand and metal salt under reflux for 10 hours.
    • Step 2: Isolate complexes via filtration and purify using column chromatography .
  • Characterization:
    • UV-Vis: Detect d-d transitions (e.g., Cu(II) complexes show bands at ~600 nm) .
    • Magnetic susceptibility: Confirm paramagnetic behavior in copper(II) complexes .

Advanced: How can computational methods predict the reactivity of this compound derivatives?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular dynamics (MD): Simulate solvation effects in water or DMSO to assess stability under physiological conditions .

Advanced: How should researchers address contradictory data in synthetic yields or biological activities?

Methodological Answer:

  • Yield discrepancies: Optimize reaction conditions (e.g., solvent polarity, temperature) and validate purity via HPLC .
  • Biological variability: Standardize assay protocols (e.g., cell line passage number, incubation time) and use positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste disposal: Segregate organic waste and use licensed biohazard disposal services .

Advanced: How can reaction conditions be optimized for high-purity this compound?

Methodological Answer:

  • Solvent selection: Use ethanol for polar intermediates or dichloromethane for nonpolar derivatives.
  • Catalysts: Add acetic acid (1–2 mol%) to accelerate imine formation .
  • Purification: Employ gradient column chromatography (silica gel) to separate isomers .

Basic: What analytical techniques confirm the purity of synthesized derivatives?

Methodological Answer:

  • Chromatography: TLC (Rf comparison) and HPLC (retention time matching) .
  • Melting point analysis: Compare experimental values with literature data (e.g., 215–220°C for methoxy derivatives) .

Advanced: How do substituents on the benzylidene moiety influence the compound's properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂): Increase antimicrobial activity but reduce solubility .
  • Methoxy groups (-OCH₃): Enhance fluorescence properties for imaging applications .
  • Halogens (e.g., -Cl): Improve coordination ability with transition metals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.